(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure based on the name.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to determine the molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and what products are formed.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Synthesis and Catalytic Applications
- Catalytic Activity for Huisgen 1,3-Dipolar Cycloadditions : A study on the synthesis of tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand showcases its application in forming a stable complex with CuCl. This complex was found to be an outstanding catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).
Synthetic Routes to Complex Structures
- Novel Route to Aziridinones : Research into the photonitrogenation of a 3,5-dihydro-4H-1,2,3-triazol-4-one revealed a novel route to aziridinones, highlighting the compound's potential in synthesizing complex structures (Quast & Seiferling, 1982).
Biological Activity and Material Science
- Antimicrobial Activity : A study on the synthesis of novel benzofuran-based 1,2,3-triazoles highlighted their high antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Sunitha et al., 2017).
Chemical Synthesis and Characterization
- Synthesis of Pyrrolidine Derivatives : The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring was explored, highlighting the importance of 1,2,4-triazole scaffolds in various clinical drugs. This research provides insight into methods for synthesizing derivatives with potential biological activities (Prasad et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This could involve hypothesizing potential applications for the compound based on its properties and behavior, and suggesting areas for further research.
Please note that this is a general approach and the specific methods and techniques used could vary depending on the nature of the compound and the resources available. Always ensure that any experiments are conducted following appropriate safety guidelines.
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-11-10(3-2-4-13-11)12(18)16-7-9(8-16)17-14-5-6-15-17/h2-6,9H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENTLZKQUJGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone |
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